5-ethyl-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-4-14-6-10-20(29-14)30(25,26)23-15-11-13(5-7-17(15)27-2)16-12-24-18(21-16)8-9-19(22-24)28-3/h5-12,23H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKKSJMIWAWZQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethyl-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as a PI3K inhibitor. This article presents a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure with various functional groups that contribute to its biological activity. The structural formula is represented as:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 396.49 g/mol |
| LogP (Octanol-water partition) | 4.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 6 |
Research indicates that this compound acts primarily as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in various cellular processes including growth, proliferation, and survival. Inhibition of this pathway can lead to anti-cancer effects by inducing apoptosis in cancer cells.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines.
Case Study Findings:
-
Cell Line Studies:
- A549 (Lung Cancer): The compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity.
- MCF-7 (Breast Cancer): An IC50 value of about 10 µM was noted, demonstrating its potential effectiveness against hormone-sensitive cancers.
-
Mechanistic Insights:
- Apoptosis assays revealed that treatment with the compound led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins in treated cells.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains.
Results:
- Staphylococcus aureus: Showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Escherichia coli: Exhibited an MIC of 64 µg/mL.
These results suggest that the compound may have potential as an antimicrobial agent in addition to its anticancer properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the methoxy and sulfonamide groups have been shown to significantly affect biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Increased potency against cancer cells |
| Sulfonamide group | Essential for PI3K inhibition |
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound lies in its ability to inhibit specific protein kinases. Protein kinases are crucial in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. Dysregulation of these pathways is implicated in various diseases, including cancer. Research indicates that compounds similar to 5-ethyl-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide can selectively inhibit kinases such as AXL and c-MET, which are involved in tumor progression and metastasis .
Anticancer Activity
Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, the inhibition of AXL kinase activity can lead to reduced tumor cell proliferation and enhanced sensitivity to chemotherapy . The imidazo[1,2-b]pyridazine moiety is particularly noted for its role in enhancing the selectivity and potency against cancer cell lines.
Anti-inflammatory Effects
In addition to its anticancer properties, there is evidence suggesting that this compound may possess anti-inflammatory effects. By modulating cytokine release and inhibiting inflammatory pathways, it may provide therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
Comparison with Similar Compounds
2-Fluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide
- Structural Differences :
- Core Sulfonamide Ring : Benzene vs. thiophene in the target compound.
- Substituents : Fluorine at position 2 of the benzene sulfonamide vs. ethyl at position 5 of the thiophene sulfonamide.
- Molecular Properties :
N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide
- Structural Differences :
- Sulfonamide vs. Amide : The target compound uses a sulfonamide linker, while this analogue employs a pivalamide group.
- Substituents : Trifluoromethyl on the phenyl ring vs. methoxy groups in the target compound.
- Functional Implications :
1357093-28-7 (N-(4-(4-methyl-3-pyridinyl)phenyl)-3-thiophenesulfonamide)
- Structural Differences :
- Heterocyclic Core : 3-thiophenesulfonamide vs. 2-thiophenesulfonamide in the target compound.
- Substituents : 4-methyl-3-pyridinyl vs. imidazo[1,2-b]pyridazin-2-yl.
- Pharmacological Implications :
Comparative Data Table
Impact of Structural Variations on Properties
- Sulfonamide Core : Thiophene sulfonamide (target) vs. benzene sulfonamide ( compound):
- Thiophene’s sulfur atom may improve solubility due to polarizability, whereas benzene offers rigidity.
- Substituent Effects: Ethyl (target) vs. Fluorine improves stability via C-F bond strength. Imidazo[1,2-b]pyridazine vs. Pyridinyl (): The former’s fused ring system likely enhances target affinity through extended π-system interactions.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions and aromaticity. For example, the methoxy groups (-OCH₃) exhibit distinct singlet peaks at ~3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for the sulfonamide (-SO₂NH-) and imidazopyridazine moieties .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .
How can reaction conditions be optimized to improve yield and purity during synthesis?
Advanced Research Question
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while controlled pH (7–9) reduces hydrolysis of the sulfonamide group .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in imidazopyridazine formation. Lower catalyst loading (1–2 mol%) reduces costs without sacrificing yield .
- Temperature Control : Stepwise heating (e.g., 60°C for cyclization, 100°C for coupling) minimizes side-product formation. Real-time monitoring via TLC or HPLC ensures reaction progress .
How should researchers resolve conflicting spectral data arising from overlapping substituent signals?
Advanced Research Question
- 2D NMR Techniques : HSQC and HMBC can differentiate overlapping protons (e.g., thiophene vs. imidazopyridazine aromatic signals) by correlating ¹H-¹³C couplings .
- Isotopic Labeling : Introducing deuterated analogs (e.g., CD₃O- groups) simplifies NMR interpretation by eliminating specific proton signals .
- Computational Modeling : Density Functional Theory (DFT) simulations predict chemical shifts and validate experimental data .
What strategies are recommended for designing derivatives with enhanced biological activity?
Advanced Research Question
- Substituent Modulation : Replacing the 5-ethyl group with bulkier alkyl chains (e.g., isopropyl) may improve target binding affinity. Similarly, fluorination of the phenyl ring enhances metabolic stability .
- Scaffold Hybridization : Integrating pyrimidine or thiazole motifs into the imidazopyridazine core can broaden interaction with kinase targets .
- Structure-Activity Relationship (SAR) Studies : Systematic variation of methoxy and sulfonamide positions, followed by in vitro assays (e.g., IC₅₀ measurements), identifies pharmacophoric hotspots .
What methodologies assess the compound’s stability under physiological or experimental conditions?
Advanced Research Question
- Forced Degradation Studies : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions identifies labile groups (e.g., sulfonamide hydrolysis) .
- Accelerated Stability Testing : Storage at 40°C/75% RH for 4 weeks, with HPLC monitoring, predicts shelf-life and degradation pathways .
- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances long-term stability for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
